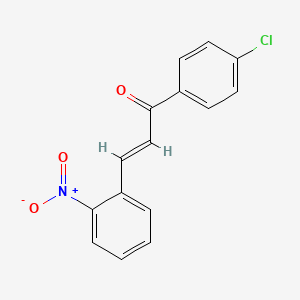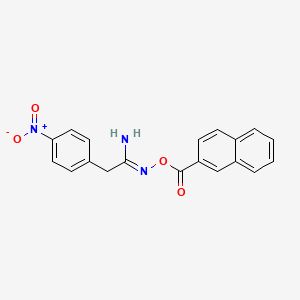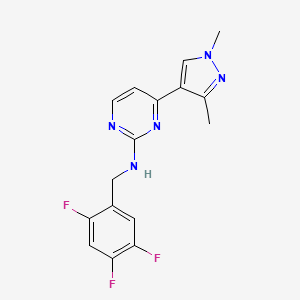
3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor, and it has been found to have a wide range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide involves its ability to bind to and inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene expression and are involved in various cellular processes, including inflammation, cell growth, and differentiation. By inhibiting BET proteins, 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide can modulate gene expression and affect cellular processes.
Biochemical and physiological effects:
3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its ability to selectively target BET proteins, which are involved in various cellular processes. This makes the compound a valuable tool for studying the role of BET proteins in gene expression and cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide. One area of research is the development of more potent and selective BET inhibitors that can be used in vivo. Another area of research is the identification of new targets for this compound, as well as the development of new derivatives with improved properties. Additionally, the potential use of 3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in combination with other drugs for the treatment of various diseases is an area of interest for future research.
Applications De Recherche Scientifique
3-(5-bromo-2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to inhibit the growth of certain types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-7-8-18-15(9-11)19-16(20)6-3-12-10-13(17)4-5-14(12)21-2/h3-10H,1-2H3,(H,18,19,20)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRDCZSVBSDRNE-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3905729.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3905731.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905746.png)
![1-(methoxymethyl)-N-(2-methyl-1,1-dioxido-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-yl)cyclobutanecarboxamide](/img/structure/B3905759.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3905784.png)
![methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905792.png)


![4-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905807.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3905818.png)
![1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3905820.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide](/img/structure/B3905827.png)
